molecular formula C16H30N4O10 B13410200 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- CAS No. 67846-63-3

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-

Cat. No.: B13410200
CAS No.: 67846-63-3
M. Wt: 438.43 g/mol
InChI Key: NKPQXGFVCNENAF-UHFFFAOYSA-N
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Description

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This process involves the addition of nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The inclusion of various functional groups, such as aryl halides and aromatic heterocycles, can be achieved through this method.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where hydroxyethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.

Scientific Research Applications

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to metal ions and enzymes, influencing various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure but lacking the hydroxyethoxy groups.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

    Purine: A fused ring system that includes an imidazole ring, widely found in nucleic acids.

Uniqueness

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- is unique due to its tetrahydro structure and multiple hydroxyethoxy groups, which enhance its solubility and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

67846-63-3

Molecular Formula

C16H30N4O10

Molecular Weight

438.43 g/mol

IUPAC Name

1,3,4,6-tetrakis(2-hydroxyethoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C16H30N4O10/c21-1-5-27-9-17-13-14(19(15(17)25)11-29-7-3-23)20(12-30-8-4-24)16(26)18(13)10-28-6-2-22/h13-14,21-24H,1-12H2

InChI Key

NKPQXGFVCNENAF-UHFFFAOYSA-N

Canonical SMILES

C(COCN1C2C(N(C1=O)COCCO)N(C(=O)N2COCCO)COCCO)O

Origin of Product

United States

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